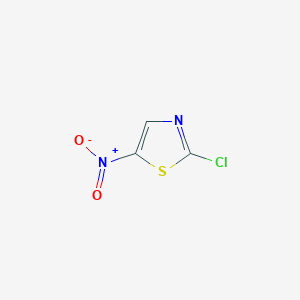

2-Chloro-5-nitrothiazole

Übersicht

Beschreibung

2-Chloro-5-nitrothiazole (2C5NT) is a nitrothiazole-based compound that has been used in various scientific research and laboratory experiments. It has a wide range of applications, from biochemistry to pharmacology, and is an important tool for scientists who are seeking to understand the biochemical and physiological processes of living organisms.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents for Biofilm-Forming Bacteria

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the eradication of biofilm-forming Gram-negative and Gram-positive pathogens .

- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .

- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .

Antitubercular Activity

- Application Summary: Nitrothiazole derivatives, including 2-Chloro-5-nitrothiazole, have been reported to exhibit activity against aerobic, anaerobic, and microaerophilic bacteria . This activity profile makes the nitrothiazole compound class an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .

- Methods of Application: Six nitrothiazole derivatives were investigated for antitubercular activity . The compounds were also investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells .

- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . They demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

Synthesis of Azo Dyes

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Antimicrobial Agents for Nosocomial Infections

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria in nosocomial infections .

- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .

- Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .

Synthesis of Mannich Base Nitrothiazole Derivatives

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .

- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .

- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Control and Eradication of Biofilm-Forming Bacteria

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria .

- Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .

- Results or Outcomes: These lead compounds identified to have high activity towards biofilms provide promise as starting points in future pro-drug studies .

Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .

- Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .

- Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes

- Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Eigenschaften

IUPAC Name |

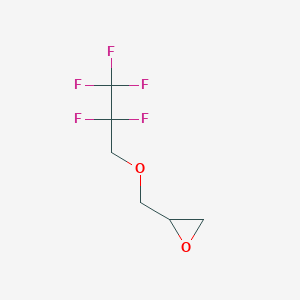

2-chloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOMXSLAPRWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501907 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-nitrothiazole | |

CAS RN |

3034-47-7 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)

![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)